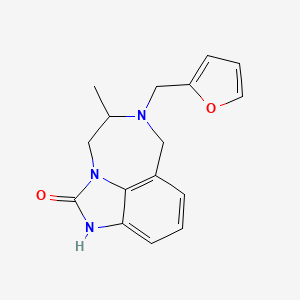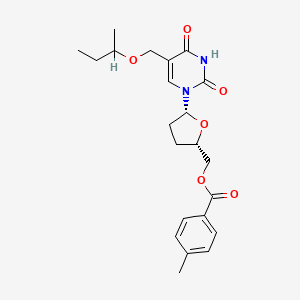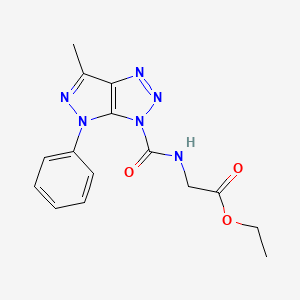
Glycine, N-((6-methyl-4-phenylpyrazolo(3,4-d)-1,2,3-triazol-3(4H)-yl)carbonyl)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine, N-((6-methyl-4-phenylpyrazolo(3,4-d)-1,2,3-triazol-3(4H)-yl)carbonyl)-, ethyl ester is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a glycine moiety linked to a pyrazolo-triazole ring system, which imparts distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-((6-methyl-4-phenylpyrazolo(3,4-d)-1,2,3-triazol-3(4H)-yl)carbonyl)-, ethyl ester typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo-triazole core, followed by the introduction of the glycine moiety. Common reagents used in these reactions include hydrazines, aldehydes, and acylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Glycine, N-((6-methyl-4-phenylpyrazolo(3,4-d)-1,2,3-triazol-3(4H)-yl)carbonyl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives, each with unique properties.
Wissenschaftliche Forschungsanwendungen
Glycine, N-((6-methyl-4-phenylpyrazolo(3,4-d)-1,2,3-triazol-3(4H)-yl)carbonyl)-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Glycine, N-((6-methyl-4-phenylpyrazolo(3,4-d)-1,2,3-triazol-3(4H)-yl)carbonyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Glycine, N-((6-methyl-4-phenylpyrazolo(3,4-d)-1,2,3-triazol-3(4H)-yl)carbonyl)-, methyl ester
- Glycine, N-((6-methyl-4-phenylpyrazolo(3,4-d)-1,2,3-triazol-3(4H)-yl)carbonyl)-, propyl ester
Uniqueness
Glycine, N-((6-methyl-4-phenylpyrazolo(3,4-d)-1,2,3-triazol-3(4H)-yl)carbonyl)-, ethyl ester is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
146495-61-6 |
|---|---|
Molekularformel |
C15H16N6O3 |
Molekulargewicht |
328.33 g/mol |
IUPAC-Name |
ethyl 2-[(6-methyl-4-phenylpyrazolo[3,4-d]triazole-3-carbonyl)amino]acetate |
InChI |
InChI=1S/C15H16N6O3/c1-3-24-12(22)9-16-15(23)21-14-13(17-19-21)10(2)18-20(14)11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H,16,23) |
InChI-Schlüssel |
IQUBUTALJYRNRY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CNC(=O)N1C2=C(C(=NN2C3=CC=CC=C3)C)N=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


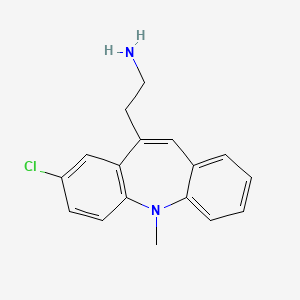
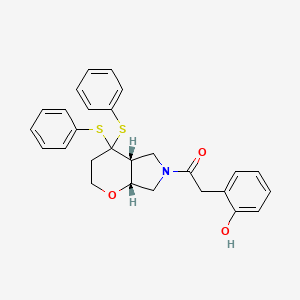

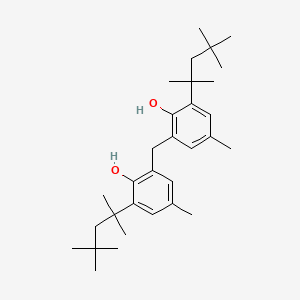
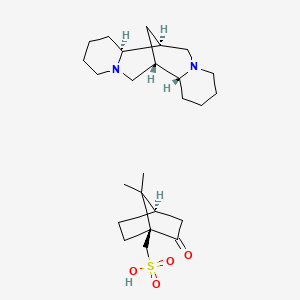
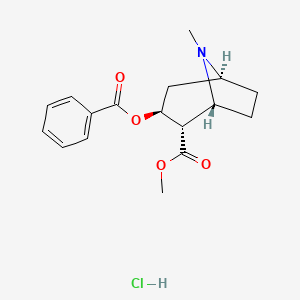
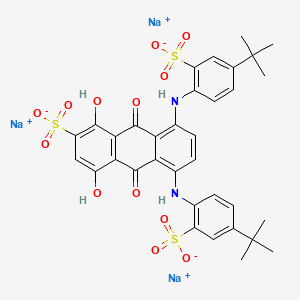
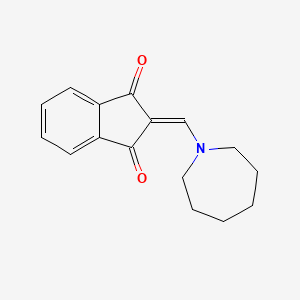
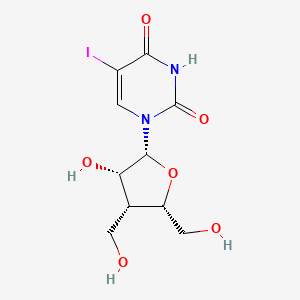
![(3S,5R,8R,9R,10S,13S,14S,17R)-17-ethynyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12781962.png)
![3-[7-carbamoyl-5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]indol-1-yl]propyl 2,2-dimethylpropanoate](/img/structure/B12781965.png)
